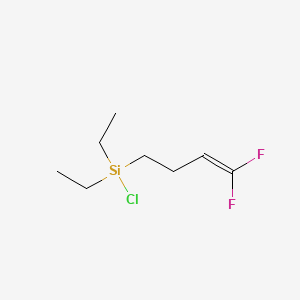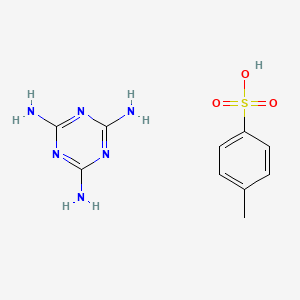
Sodium Stannate Trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium Stannate Trihydrate, formally known as sodium hexahydroxostannate (IV), is an inorganic compound with the chemical formula Na₂[Sn(OH)₆]. This colorless salt forms upon dissolving metallic tin or tin (IV) oxide in sodium hydroxide. It is commonly used as a stabilizer for hydrogen peroxide .
Synthetic Routes and Reaction Conditions:
From Metallic Tin: this compound can be synthesized by dissolving elemental tin in sodium hydroxide. The reaction is as follows: [ \text{Sn} + 2 \text{NaOH} + 4 \text{H}_2\text{O} \rightarrow \text{Na}_2[\text{Sn(OH)}_6] + 2 \text{H}_2 ]
From Tin (IV) Oxide: Another method involves dissolving tin (IV) oxide in sodium hydroxide: [ \text{SnO}_2 + 2 \text{NaOH} + 2 \text{H}_2\text{O} \rightarrow \text{Na}_2[\text{Sn(OH)}_6] ]
Industrial Production Methods:
Roasting with Sodium Carbonate: The anhydrous form of sodium stannate can be prepared by roasting tin dioxide with sodium carbonate in a mixed carbon monoxide/carbon dioxide environment: [ \text{SnO}_2 + \text{Na}_2\text{CO}_3 \rightarrow \text{Na}_2\text{SnO}_3 + \text{CO}_2 ]
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can be reduced to metallic tin under suitable conditions.
Substitution: It can participate in substitution reactions where hydroxide ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide.
Substitution: Various ligands in aqueous solutions.
Major Products:
Oxidation: Tin (IV) oxide.
Reduction: Metallic tin.
Substitution: Complex stannate compounds with different ligands.
Scientific Research Applications
Sodium Stannate Trihydrate has diverse applications in scientific research:
Chemistry: Used as a precursor to synthesize lanthanum stannate nanoparticles for modifying glassy carbon electrodes.
Biology: Employed in the selective detection of dimetridazole in biological samples.
Medicine: Investigated for its potential use in various medical applications due to its unique chemical properties.
Mechanism of Action
The mechanism by which Sodium Stannate Trihydrate exerts its effects involves its ability to form stable complexes with various ligands. This property is leveraged in its applications as a stabilizer and in the synthesis of nanoparticles. The molecular targets and pathways involved include the formation of coordination complexes with metals and other ions.
Comparison with Similar Compounds
Sodium Silicate: Similar in its use as a stabilizer and in industrial applications.
Sodium Germanate: Shares similar chemical properties and applications in glass and ceramics.
Potassium Stannate: Another stannate compound with similar stabilization properties.
Uniqueness: Sodium Stannate Trihydrate is unique due to its specific chemical structure, which allows it to form stable hexahydroxostannate complexes. This property makes it particularly effective as a stabilizer for hydrogen peroxide and in the synthesis of specialized nanoparticles .
Properties
CAS No. |
12009-98-2 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.372 |
IUPAC Name |
3,7,11-trimethyldodeca-6,10-dienal |
InChI |
InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,12,15H,5-6,8,10-11H2,1-4H3 |
InChI Key |
ITBYWGRSPHMAEE-UHFFFAOYSA-N |
SMILES |
CC(CCC=C(C)CCC=C(C)C)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


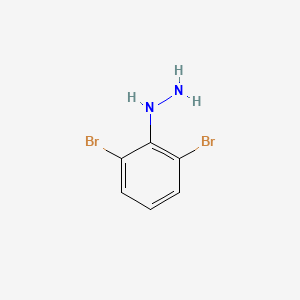
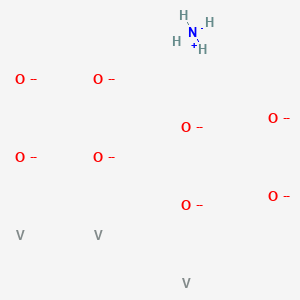
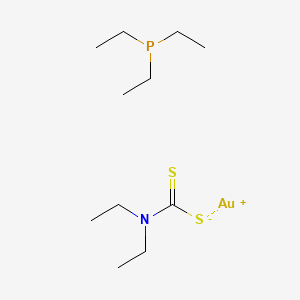
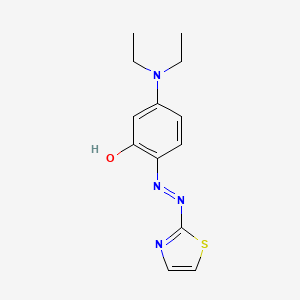
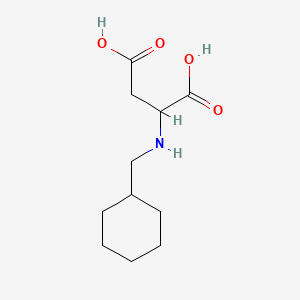
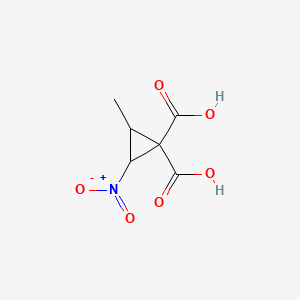
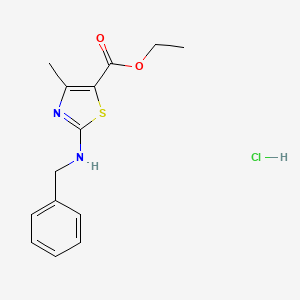
![methyl (3R,4S,4aS)-7-[(5S,6S,8S,8aR,10aS)-1,5,8,8a-tetrahydroxy-10a-methoxycarbonyl-6-methyl-9-oxo-5,6,7,8-tetrahydroxanthen-2-yl]-4,8,9-trihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate](/img/structure/B577098.png)
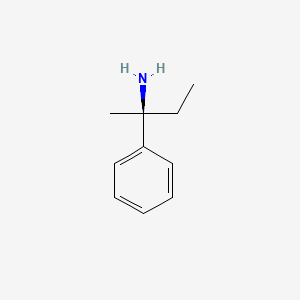
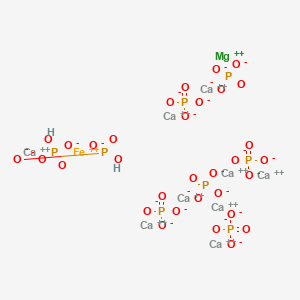
![3H-Pyrrolo[2,3-b]quinoxaline](/img/structure/B577103.png)
